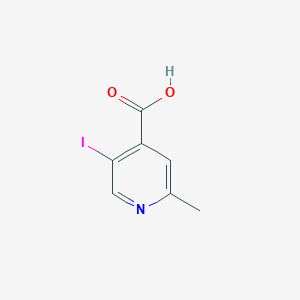
2-Methyl-4-((5-methylisoxazol-3-yl)amino)-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-((5-methylisoxazol-3-yl)amino)-4-oxobut-2-enoic acid is a complex organic compound that features a five-membered isoxazole ring. Isoxazoles are heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions in the ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-((5-methylisoxazol-3-yl)amino)-4-oxobut-2-enoic acid typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction involves an alkyne acting as a dipolarophile and a nitrile oxide as the dipole . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing yield and purity while minimizing environmental impact. The use of green chemistry principles, such as metal-free catalysis and solvent-free reactions, is being investigated to make the production process more sustainable .
化学反応の分析
Types of Reactions
2-Methyl-4-((5-methylisoxazol-3-yl)amino)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
科学的研究の応用
2-Methyl-4-((5-methylisoxazol-3-yl)amino)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methyl-4-((5-methylisoxazol-3-yl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
類似化合物との比較
Similar Compounds
Isoxazole: A simpler compound with a similar ring structure but lacking additional functional groups.
5-Methylisoxazole: Similar to isoxazole but with a methyl group attached to the ring.
4-Oxobut-2-enoic acid: Lacks the isoxazole ring but shares the butenoic acid structure.
Uniqueness
2-Methyl-4-((5-methylisoxazol-3-yl)amino)-4-oxobut-2-enoic acid is unique due to its combination of the isoxazole ring and the butenoic acid structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C9H10N2O4 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC名 |
(E)-2-methyl-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C9H10N2O4/c1-5(9(13)14)3-8(12)10-7-4-6(2)15-11-7/h3-4H,1-2H3,(H,13,14)(H,10,11,12)/b5-3+ |
InChIキー |
MVKQANSMOSLNFU-HWKANZROSA-N |
異性体SMILES |
CC1=CC(=NO1)NC(=O)/C=C(\C)/C(=O)O |
正規SMILES |
CC1=CC(=NO1)NC(=O)C=C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11762980.png)

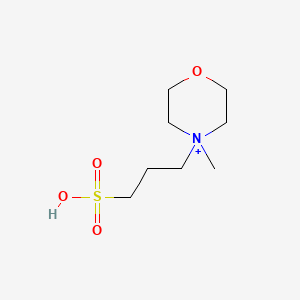




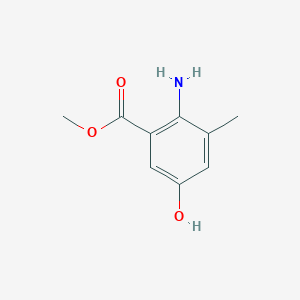
![6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11763058.png)
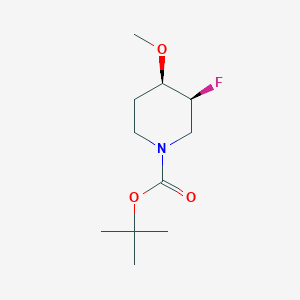
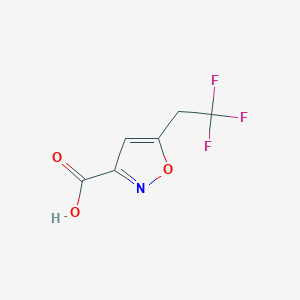
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763066.png)
